molecular formula C7H10ClNO2 B1449713 3-Amino-4-methoxyphenol hydrochloride CAS No. 1803611-09-7

3-Amino-4-methoxyphenol hydrochloride

Cat. No. B1449713
CAS RN: 1803611-09-7
M. Wt: 175.61 g/mol
InChI Key: JYIDUABWDBLOIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Amino-4-methoxyphenol hydrochloride is C7H10ClNO2. The average mass is 139.152 Da and the monoisotopic mass is 139.063324 Da .


Physical And Chemical Properties Analysis

This compound is a brownish-yellow to reddish-brown crystalline powder. It is soluble in water and ethanol. The compound has a molecular weight of 175.61 g/mol .

Scientific Research Applications

Corrosion Inhibition

One notable application of compounds similar to 3-amino-4-methoxyphenol hydrochloride is in the field of corrosion inhibition. A study investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This compound demonstrated significant inhibition efficiency, reaching up to 98% at certain concentrations, suggesting its utility in protecting metals from acidic corrosion (Bentiss et al., 2009).

Antitumor Agents

Another application is in the development of antitumor agents. Research on 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative properties, including derivatives of 3-amino-4-methoxyphenol. These compounds have shown significant activity against cancer cells, disrupted microtubular structure in cells, and induced apoptosis, highlighting their potential as chemotherapeutic agents (Greene et al., 2016).

Antimicrobial Activity

Compounds structurally related to this compound have also been explored for their antimicrobial properties. For instance, certain derivatives have been synthesized and tested against various mycobacterial species, demonstrating higher activity than standard drugs like ciprofloxacin and isoniazid. This suggests their potential application in treating mycobacterial infections (Tengler et al., 2013).

Environmental Applications

Additionally, derivatives of this compound have been identified in studies focusing on environmental remediation. For example, compounds have been implicated in the degradation of environmental contaminants such as p-nitrophenol, highlighting their role in bioremediation efforts to reduce the impact of hazardous substances in the environment (Kitagawa et al., 2004).

Material Science

In material science, research has demonstrated the utility of compounds related to this compound in modifying the surface properties of materials. Studies on Schiff base ligands derived from 3-amino-4-methoxyphenol have explored their applications in creating materials with enhanced antimicrobial properties, indicating their potential in developing surfaces resistant to microbial growth (Vinusha et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause serious eye damage/eye irritation, skin sensitization, and can form combustible dust .

properties

IUPAC Name

3-amino-4-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDUABWDBLOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803611-09-7
Record name 3-amino-4-methoxyphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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